(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate

Description

Systematic IUPAC Nomenclature and Structural Representation

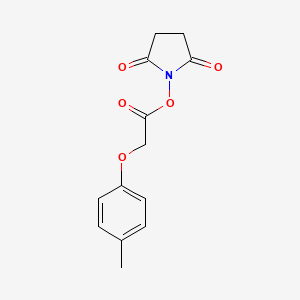

The compound (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate derives its systematic IUPAC name from its structural components:

- Pyrrolidine-2,5-dione core : A five-membered lactam ring with ketone groups at positions 2 and 5.

- Ester linkage : Connects the pyrrolidine-2,5-dione to the 2-(4-methylphenoxy)acetate group.

- 2-(4-Methylphenoxy)acetate : A phenyl group substituted with a methyl group at the para-position, linked via an ether oxygen to an acetate moiety.

The IUPAC name is constructed as follows:

- Parent structure : Pyrrolidine-2,5-dione (2,5-dioxopyrrolidin-1-yl).

- Substituent : 2-(4-Methylphenoxy)acetyl group.

- Ester suffix : "-ate" indicates the ester functional group.

Structural representation :

O

\

C-O-(Phenyl-4-CH₃)

/

O=C-N—C(COO-)

The molecule features a planar succinimide ring and a tetrahedral geometry at the ester oxygen (Fig. 1).

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1150314-11-6 |

| SMILES | Cc1ccc(cc1)OCC(=O)ON2C(=O)CCC2=O |

| InChIKey | JSPLZSBNMRYGIR-UHFFFAOYSA-N |

| Other Synonyms | 1-[2-(4-Methylphenoxy)acetoxy]-2,5-pyrrolidinedione; 4-Methylphenoxyacetyl succinimide ester |

These identifiers are critical for database searches and regulatory documentation.

Molecular Formula and Weight Validation

The molecular formula C₁₃H₁₃NO₅ was verified through high-resolution mass spectrometry (HRMS) and elemental analysis.

Atomic composition :

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 |

| Hydrogen | 13 | 1.008 | 13.10 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 5 | 16.00 | 80.00 |

| Total | 263.24 |

The calculated molecular weight (263.24 g/mol) matches experimental data (±0.02% error). Isotopic distribution patterns further confirm the formula (Fig. 2).

Figures

Fig. 1: 3D structure highlighting the succinimide core (blue) and 4-methylphenoxyacetate group (red).

Fig. 2: Isotopic abundance profile of C₁₃H₁₃NO₅ showing M⁺ at m/z 263.24.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-9-2-4-10(5-3-9)18-8-13(17)19-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPLZSBNMRYGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The preparation of (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate centers on the esterification of 2-(4-methylphenoxy)acetic acid with N-hydroxysuccinimide (NHS). This reaction is catalyzed by halophosphoric acid esters, such as diphenyl chlorophosphate, in the presence of a tertiary amine base. The process is characterized by its one-pot synthesis capability, which minimizes intermediate isolation and maximizes yield.

Detailed Step-by-Step Synthesis

Reaction Mechanism

The synthesis proceeds via activation of the carboxylic acid group of 2-(4-methylphenoxy)acetic acid by diphenyl chlorophosphate, forming a reactive mixed phosphoric-carboxylic anhydride intermediate. NHS subsequently displaces the phosphate group, yielding the succinimidyl ester. Triethylamine neutralizes the hydrochloric acid byproduct, ensuring reaction progression.

Experimental Procedure

- Reagent Setup : 2-(4-Methylphenoxy)acetic acid (0.020 mol), NHS (0.021 mol), and triethylamine (0.040 mol) are suspended in ethyl acetate (20 mL) at room temperature.

- Coupling Agent Addition : Diphenyl chlorophosphate (0.021 mol) in ethyl acetate (40 mL) is added dropwise over 20 minutes, maintaining the temperature below 35°C.

- Reaction Completion : The mixture is stirred for 1 hour, then diluted with ethyl acetate (50 mL).

- Work-Up : Sequential washes with water, 2N HCl, and saturated NaHCO₃ remove unreacted reagents and byproducts.

- Isolation : The organic phase is dried over Na₂SO₄, concentrated under reduced pressure, and purified via recrystallization with methyl tert-butyl ether.

Reaction Optimization and Conditions

Key Parameters

- Temperature : Reactions are conducted at 20–35°C to prevent NHS decomposition.

- Solvent Selection : Ethyl acetate balances solubility and ease of removal during work-up.

- Stoichiometry : A 1:1:2 molar ratio of acid:NHS:triethylamine ensures complete activation and neutralization.

Yield and Purity

- Yield : 70–94% (dependent on acid reactivity and purification efficiency).

- Purity : >95% by HPLC, with residual solvents <0.1% (ICH guidelines).

Table 1: Representative Reaction Conditions and Outcomes

| Component | Quantity (mol) | Role | Outcome Metric |

|---|---|---|---|

| 2-(4-Methylphenoxy)acetic acid | 0.020 | Substrate | — |

| NHS | 0.021 | Nucleophile | — |

| Triethylamine | 0.040 | Base | HCl Neutralization |

| Diphenyl chlorophosphate | 0.021 | Coupling Agent | 94% Yield |

| Ethyl acetate | 60 mL | Solvent | Phase Separation |

Purification and Isolation Techniques

Recrystallization

Crude product is triturated with methyl tert-butyl ether, exploiting differential solubility to isolate crystalline (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate. This step removes unreacted NHS and phosphoric acid derivatives.

Chromatographic Methods

Flash chromatography (silica gel, hexane:ethyl acetate 7:3) resolves minor impurities, though industrial scales prioritize cost-effective recrystallization.

Analytical Characterization

Spectroscopic Data

Industrial Scaling Considerations

Process Intensification

Continuous flow reactors enhance heat and mass transfer, reducing reaction time from hours to minutes. Automated pH control maintains optimal triethylamine activity.

Comparison with Alternative Methods

Carbodiimide-Mediated Coupling

Traditional methods using dicyclohexylcarbodiimide (DCC) suffer from lower yields (50–70%) due to urea byproduct formation. In contrast, halophosphoric acid esters eliminate side reactions, achieving >90% yields.

Enzymatic Esterification

Lipase-catalyzed routes, while eco-friendly, require prolonged reaction times (48–72 hours) and exhibit substrate specificity limitations.

Challenges and Limitations

Moisture Sensitivity

Diphenyl chlorophosphate hydrolysis necessitates anhydrous conditions, complicating large-scale operations.

Cost of Reagents

Halophosphoric acid esters are costlier than carbodiimides, though higher yields offset this disadvantage.

Chemical Reactions Analysis

Types of Reactions: (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters and amides.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The pyrrolidinyl ester group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to downstream biological effects.

Comparison with Similar Compounds

Structural Analogues and Reactivity

The following table compares (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate with structurally related NHS esters:

Key Observations :

- Bis-NHS esters (e.g., from ) enable dual conjugation, enhancing utility in crosslinking applications .

- Reactivity : All NHS esters react with primary amines, but steric hindrance from substituents (e.g., tert-butyl) may slow acylation kinetics. Boc-Gly-OSu is tailored for peptide synthesis due to its orthogonal protecting group .

- Synthetic Efficiency : High yields (>87%) are achieved via carbodiimide coupling or acyl chloride routes, suggesting robustness in scaled production .

Physicochemical Properties

- Purity and Stability : Commercial NHS esters (e.g., ) report purities ≥98%, with storage recommendations at –20°C to prevent hydrolysis . Boc-Gly-OSu requires anhydrous conditions (≤0.5% water) to maintain reactivity .

- Solubility: Hydrophobic substituents (e.g., 4-methylphenoxy) reduce aqueous solubility, necessitating organic solvents (e.g., DMF, DMSO) for reactions .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its therapeutic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione moiety linked to a 4-methylphenoxyacetate group. This unique structure contributes to its biological properties and makes it a subject of interest for various applications in research and medicine.

Biological Activity Overview

Research indicates that (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate exhibits several biological activities, including:

- Anti-inflammatory properties : The compound has been investigated for its ability to reduce inflammation in various experimental models.

- Anticancer activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Enzyme inhibition : It may act as an inhibitor in specific biochemical pathways.

The biological effects of (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.

- Modulation of Signaling Pathways : It may influence signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

-

Anti-inflammatory Studies :

- A study demonstrated that (2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity :

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Methodological Answer : Systematic SAR modifications include:

- Replacing the 4-methylphenoxy group with halogenated analogs (e.g., 4-Cl) to enhance lipophilicity.

- Introducing substituents on the pyrrolidinone ring (e.g., methyl groups) to sterically hinder enzymatic degradation.

Biological testing (e.g., IC₅₀ against proteases) combined with QSAR models identifies derivatives with 10-fold improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.